![molecular formula C13H22O2 B11720192 [3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
[3-(Methoxymethyl)adamantan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-3-methoxymethyl-adamantane is a chemical compound with the molecular formula C13H22O2. It is characterized by its adamantane core structure, which is a tricyclic hydrocarbon.
Preparation Methods
The synthesis of 1-Hydroxymethyl-3-methoxymethyl-adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane core is functionalized by introducing hydroxymethyl and methoxymethyl groups. This is achieved through a series of chemical reactions, including alkylation and oxidation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-Hydroxymethyl-3-methoxymethyl-adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxymethyl-3-methoxymethyl-adamantane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-3-methoxymethyl-adamantane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Hydroxymethyl-3-methoxymethyl-adamantane can be compared with other similar compounds, such as:
1-Hydroxymethyl-adamantane: Lacks the methoxymethyl group, which may result in different chemical and biological properties.
3-Methoxymethyl-adamantane:
1-Hydroxy-3-methoxy-adamantane: Similar structure but different functional groups, leading to variations in chemical behavior and uses.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[3-(methoxymethyl)-1-adamantyl]methanol |
InChI |
InChI=1S/C13H22O2/c1-15-9-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11,14H,2-9H2,1H3 |
InChI Key |
CACIRHJYPOJFFR-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC3CC(C1)CC(C3)(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11720127.png)
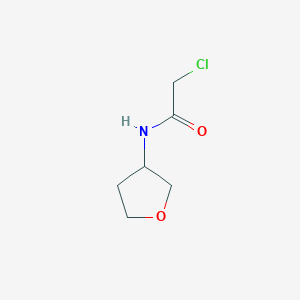
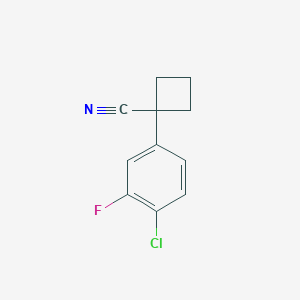
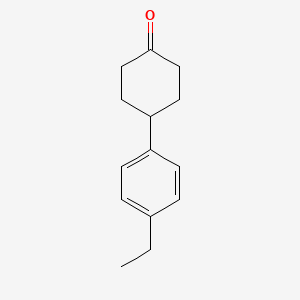
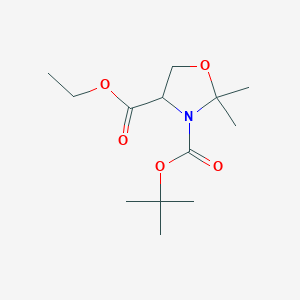
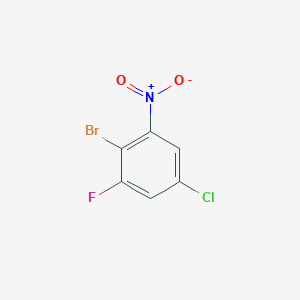
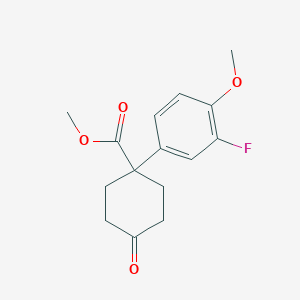
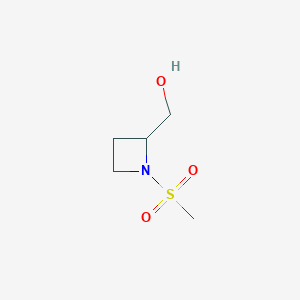
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
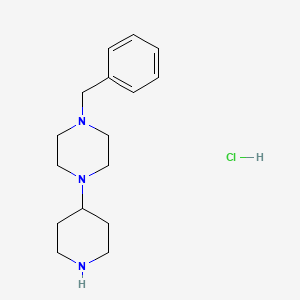
![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
